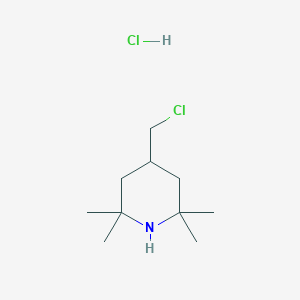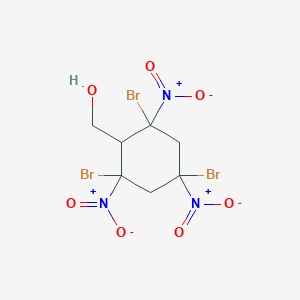![molecular formula C20H18N2O B14597232 3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine CAS No. 61201-63-6](/img/structure/B14597232.png)
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine is a chemical compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse applications in medicinal chemistry and various industrial processes. The structure of this compound includes a phenoxy group attached to a pyridazine ring, which is further substituted with a but-2-en-1-yl group and a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-(but-2-en-1-yl)phenol with an appropriate halogenated pyridazine derivative under basic conditions.
Coupling Reaction: The phenoxy intermediate is then coupled with 6-phenylpyridazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene or dimethylformamide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The phenoxy and pyridazine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the phenoxy or pyridazine rings.
科学研究应用
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
相似化合物的比较
Similar Compounds
- 3-[2-(But-2-en-1-yl)phenoxy]-6-methylpyridazine
- 3-[2-(But-2-en-1-yl)phenoxy]-6-ethylpyridazine
- 3-[2-(But-2-en-1-yl)phenoxy]-6-chloropyridazine
Uniqueness
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group on the pyridazine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
61201-63-6 |
|---|---|
分子式 |
C20H18N2O |
分子量 |
302.4 g/mol |
IUPAC 名称 |
3-(2-but-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O/c1-2-3-9-17-12-7-8-13-19(17)23-20-15-14-18(21-22-20)16-10-5-4-6-11-16/h2-8,10-15H,9H2,1H3 |
InChI 键 |
XASUEGOLMSMOSP-UHFFFAOYSA-N |
规范 SMILES |
CC=CCC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)







![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
